4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18357869
InChI: InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2
SMILES:
Molecular Formula: C9H19FN2
Molecular Weight: 174.26 g/mol

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine

CAS No.:

Cat. No.: VC18357869

Molecular Formula: C9H19FN2

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine -

Specification

Molecular Formula C9H19FN2
Molecular Weight 174.26 g/mol
IUPAC Name 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine
Standard InChI InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2
Standard InChI Key YIGLPGFWQTUMQW-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1CN)NCCF

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Attributes

The IUPAC name of the compound, 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine, reflects its bicyclic amine structure. The cyclohexane ring is substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with an aminomethyl group. The SMILES notation (FCCNC1CCC(CN)CC1) further clarifies the connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2297116-13-1
Molecular FormulaC9H19FN2\text{C}_9\text{H}_{19}\text{FN}_2
Molecular Weight174.26 g/mol
Purity95%
SMILESFCCNC1CCC(CN)CC1

The fluorine atom on the ethyl chain enhances lipophilicity, potentially improving blood-brain barrier permeability, while the aminomethyl group offers a site for derivatization or hydrogen bonding .

Synthesis and Manufacturing

StepReagents/ConditionsPurpose
1Cyclohexanone, NH₃, NaBH₄Aminomethyl group introduction
22-Fluoroethylamine, EDC, DMFN-alkylation
3Pd/C, H₂, ethanolPurification via hydrogenation

Physicochemical Properties

Spectroscopic Data

  • NMR: Expected signals include a triplet for the fluorine-bearing CH₂ group (~4.5 ppm) and broad singlets for amine protons (~1.5–2.5 ppm).

  • MS (ESI+): A molecular ion peak at m/zm/z 175.2 ([M+H]⁺) confirms the molecular weight .

Chemical Reactivity and Derivatives

Functional Group Transformations

The primary and secondary amine groups enable diverse reactions:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Alkylation: Quaternization of the amine using methyl iodide.

  • Fluorine Reactivity: Potential nucleophilic aromatic substitution if aromatic systems are introduced .

Stability Considerations

The compound is likely stable under inert conditions but may degrade via hydrolysis of the fluoroethyl group in acidic or basic media .

Biological and Pharmacological Applications

Preclinical Research

  • Neuroactive Potential: Fluorinated amines often exhibit psychoactive properties, suggesting possible CNS applications .

  • Anticancer Activity: Similar compounds inhibit histone deacetylases (HDACs), warranting investigation into epigenetic modulation .

ParameterRecommendation
Storage2–8°C, inert atmosphere
HandlingUse fume hood; avoid inhalation
DisposalIncinerate per local regulations

Comparative Analysis with Structural Analogs

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine

This diastereomer lacks the aminomethyl group, reducing its derivatization potential but improving metabolic stability .

4-[(2-Fluoroethyl)amino]cyclohexanol

The hydroxyl group in this analog increases polarity, limiting blood-brain barrier penetration compared to the target compound .

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